molecular formula C12H18N2 B11906985 N-((1-Methylindolin-4-yl)methyl)ethanamine

N-((1-Methylindolin-4-yl)methyl)ethanamine

Cat. No.: B11906985
M. Wt: 190.28 g/mol
InChI Key: XAYNMFJNXNOZPV-UHFFFAOYSA-N
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Description

N-((1-Methylindolin-4-yl)methyl)ethanamine is a synthetic organic compound featuring a methyl-substituted indoline core linked to an ethanamine chain. This structure classifies it among nitrogen-containing heterocycles, a group known for its significant relevance in medicinal chemistry and drug discovery research . While the specific biological profile and mechanism of action of this compound are not yet fully characterized, its molecular framework suggests potential utility as a key intermediate or building block in organic synthesis. Researchers may employ it in the development of novel compounds for pharmacological screening, particularly for targets where related structures have shown activity . As with many novel research chemicals, its primary value lies in its potential for exploration and hypothesis testing in a controlled laboratory environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-[(1-methyl-2,3-dihydroindol-4-yl)methyl]ethanamine

InChI

InChI=1S/C12H18N2/c1-3-13-9-10-5-4-6-12-11(10)7-8-14(12)2/h4-6,13H,3,7-9H2,1-2H3

InChI Key

XAYNMFJNXNOZPV-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C2CCN(C2=CC=C1)C

Origin of Product

United States

Chemical Synthesis and Derivatization of N 1 Methylindolin 4 Yl Methyl Ethanamine

Synthetic Routes to the 1-Methylindoline (B1632755) Core Structure

The synthesis of the target compound begins with the formation of the foundational 1-methylindoline scaffold. This process is bifurcated into the initial construction of the indoline (B122111) ring system followed by its N-methylation.

Approaches for Constructing the Indoline Ring System

The indoline ring, a dihydroindole, is a crucial heterocyclic motif. Various synthetic strategies have been developed for its construction. One prominent method is the palladium-catalyzed intramolecular dearomative Heck reaction. This approach utilizes 2,3-disubstituted indoles with all-carbon tethers to efficiently build the indoline core structure. acs.orgnih.govresearchgate.net The reaction demonstrates high selectivity for the C2-position and can be followed by an aza-semipinacol rearrangement to yield complex indoline systems. acs.orgnih.govresearchgate.net

Another effective strategy is the intramolecular interrupted hydroaminomethylation (HAM) of N-protected-2-vinyl anilines. nih.gov This method is notable for its atomic economy and can lead to the formation of substituted indoline-2-ols, which are stable precursors to the indoline ring. nih.gov The chemoselectivity of the HAM reaction is significantly influenced by the nature of the nitrogen-protecting group. nih.gov

Table 1: Comparison of Selected Synthetic Routes to the Indoline Core

Method Starting Materials Key Reagents/Catalysts Notable Features
Intramolecular Heck Reaction 2,3-disubstituted indoles Palladium catalyst High C2-selectivity; allows for construction of spiro-indolines. acs.orgnih.govresearchgate.net
Hydroaminomethylation (HAM) N-Protected-2-vinyl anilines Rhodium catalyst, Syngas (CO/H₂) High atomic economy; product outcome (indole vs. indoline-2-ol) depends on N-protecting group. nih.gov

| Acid-Catalysed Cyclisation | o-Toluenesulphonamidobenzaldehyde | Acid catalyst | Intramolecular cyclisation of a ketene (B1206846) dithioacetal S-oxide derivative. capes.gov.br |

N-Methylation Strategies for the Indoline Moiety

Once the indoline ring is formed, the next step is the introduction of a methyl group at the nitrogen atom (N-1 position). Classical methods for N-methylation often involve reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of strong bases such as sodium amide or sodium hydride. researchgate.netorgsyn.org However, due to the toxicity and handling issues associated with these reagents, alternative methods have been developed. researchgate.net

A more environmentally benign and practical approach for large-scale synthesis is the use of dimethyl carbonate (DMC) as the methylating agent. researchgate.netresearchgate.net This method provides high yields and purity and can be catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to be highly effective for the N-methylation of indoles. researchgate.netst-andrews.ac.uk

More recently, the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), has been reported as a safe, non-toxic, and highly monoselective method for N-methylation under mildly basic conditions. nih.govacs.org This protocol shows high functional group tolerance and is convenient due to the ease of handling the solid reagent. nih.govacs.org

Table 2: N-Methylation Reagents for Indole (B1671886)/Indoline Substrates

Reagent Catalyst/Base Typical Yields Advantages
Dimethyl Carbonate (DMC) DABCO, K₂CO₃ >90% Low toxicity, environmentally safer, suitable for large-scale production. researchgate.netresearchgate.net
Phenyl trimethylammonium iodide (PhMe₃NI) Mild base (e.g., K₂CO₃) Up to 99% High monoselectivity, safe and easy-to-handle solid reagent, high functional group tolerance. nih.govacs.org

| Methyl Iodide (CH₃I) | Sodium amide, Sodium hydride | 85-95% | Classical, well-established method. orgsyn.org |

Introduction of the Ethanamine Side Chain at the Indolin-4-yl Position

With the 1-methylindoline core in hand, the subsequent phase involves the installation of the (ethylamino)methyl side chain at the C-4 position of the aromatic ring.

Aminomethylation Reactions and Related Transformations

Aminomethylation is a key transformation for introducing a CH₂-N moiety onto a carbon atom. The Mannich reaction and its variations are the most common approaches for the aminomethylation of electron-rich aromatic systems like indoles. frontiersin.org For the synthesis of the target compound, a functional group at the 4-position of the 1-methylindoline, such as a formyl group or a halomethyl group, would serve as a handle for introducing the side chain.

For instance, a 1-methylindoline-4-carbaldehyde could undergo reductive amination with ethylamine (B1201723). In this two-step, one-pot process, the aldehyde first reacts with ethylamine to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the desired secondary amine. nih.gov

Alternatively, a precursor like 4-(chloromethyl)-1-methylindoline could be synthesized. This intermediate can then react with ethylamine in a nucleophilic substitution reaction to form the N-((1-Methylindolin-4-yl)methyl)ethanamine linkage.

Formation of the this compound Linkage

The final bond formation creates the specific secondary amine linkage required. As described above, two primary disconnections are logical:

Reductive Amination: This involves the reaction of 1-methylindoline-4-carbaldehyde with ethylamine. The use of a mild reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the imine intermediate without affecting other functional groups.

Nucleophilic Substitution: This route employs a 4-(halomethyl)-1-methylindoline intermediate (e.g., chloromethyl or bromomethyl derivative) which reacts directly with ethylamine. The nitrogen atom of ethylamine acts as the nucleophile, displacing the halide to form the C-N bond of the side chain. A base is typically added to scavenge the hydrogen halide byproduct.

A related industrial process for a similar structure involves reacting a chloromethyl-substituted naphthalene (B1677914) with N-methylformamide, followed by hydrolysis to yield the N-methylmethanamine derivative. google.com A similar strategy could be adapted here, using N-ethylformamide followed by hydrolysis to obtain the target compound.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationships (SAR) of this compound, a library of analogues would be synthesized. These modifications systematically alter specific parts of the molecule to probe their importance for biological activity.

Key synthetic strategies for generating analogues include:

Modification of the Ethyl Group: The ethyl group on the side chain amine can be replaced with other alkyl or cycloalkyl groups (e.g., methyl, propyl, cyclopropyl, isobutyl). This is readily achieved by using different primary amines (methylamine, propylamine, cyclopropylamine, etc.) in the reductive amination or nucleophilic substitution steps described in section 2.2.2.

Alteration of the Indoline Ring: Substituents can be introduced onto the aromatic portion of the indoline ring (at the 5, 6, or 7-positions). Common substituents like fluoro, chloro, methoxy, or trifluoromethyl groups can be incorporated by starting with appropriately substituted aniline (B41778) precursors during the initial indoline ring synthesis.

Modification of the N-1 Methyl Group: The methyl group on the indoline nitrogen can be replaced with other small alkyl groups (e.g., ethyl, propyl) by using different alkylating agents (e.g., ethyl iodide, propyl iodide) during the N-alkylation step (section 2.1.2).

Side Chain Homologation: The methylene (B1212753) linker (-CH₂-) can be extended to an ethylene (B1197577) (-CH₂CH₂-) or propylene (B89431) (-CH₂CH₂CH₂-) chain. This would require starting with precursors like 4-(2-bromoethyl)-1-methylindoline or 1-methylindoline-4-acetic acid, followed by conversion to the corresponding amine.

Table 3: Hypothetical Analogues for SAR Studies

Position of Modification Type of Modification Example Analogue Name Synthetic Precursor/Reagent
Side Chain Amine Cycloalkyl substitution N-((1-Methylindolin-4-yl)methyl)cyclopropanamine Cyclopropanamine
Side Chain Amine Increased alkyl chain length N-((1-Methylindolin-4-yl)methyl)propan-1-amine Propan-1-amine
Indoline Ring (C-6) Halogen substitution N-((6-Fluoro-1-methylindolin-4-yl)methyl)ethanamine 4-Fluoro-2-vinylaniline

| Indoline Nitrogen (N-1) | Alkyl homologation | N-((1-Ethylindolin-4-yl)methyl)ethanamine | Ethyl iodide |

Analytical Characterization of Synthesized Compounds

The unambiguous identification and characterization of this compound and its derivatives rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. Key expected signals would include a singlet for the N-methyl group on the indoline ring, a triplet for the methyl group of the ethanamine chain, a quartet for the methylene group of the ethanamine chain adjacent to the methyl group, a singlet or a pair of doublets for the methylene bridge connecting the indoline ring to the side chain nitrogen, and a series of multiplets in the aromatic region corresponding to the protons on the benzene (B151609) ring of the indoline nucleus. The integration of these signals would correspond to the number of protons in each environment. mdpi.com

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct peaks for each unique carbon atom in the molecule. Expected signals would include those for the N-methyl carbon, the two carbons of the ethyl group, the methylene bridge carbon, the carbons of the indoline ring (both aromatic and aliphatic), and the carbons of any substituents. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, a C-N stretching vibration, and potentially an N-H stretching vibration for the secondary amine, although the latter can sometimes be broad or weak.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns.

Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-N bond, leading to the formation of a stable 1-methylindolin-4-ylmethyl cation. Further fragmentation of the indoline ring and the ethanamine side chain would provide additional structural confirmation. researchgate.netscirp.org

The table below summarizes the expected analytical data for the parent compound.

TechniqueExpected Data
¹H NMR Signals for N-CH₃, -CH₂CH₃, Ar-H, Indoline-H
¹³C NMR Peaks for all unique carbon atoms
IR (cm⁻¹) C-H (aromatic and aliphatic), C-N, N-H stretching
MS (m/z) Molecular ion peak, characteristic fragmentation pattern

Structure Activity Relationship Sar and Mechanistic Studies of N 1 Methylindolin 4 Yl Methyl Ethanamine Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of N-((1-Methylindolin-4-yl)methyl)ethanamine analogues is intricately linked to the specific arrangement and nature of their constituent parts. The indoline (B122111) core, the substitution pattern, and the conformational flexibility of the side chains all play pivotal roles in dictating the interaction with biological macromolecules.

The indoline scaffold is a privileged structure in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. nih.gov In the context of this compound, the substitution at position 4 and the methylation at the N1 position are of particular significance.

The linkage of the ethanamine side chain at position 4 of the indoline ring is a crucial feature. This specific connectivity orients the side chain in a defined spatial vector relative to the bicyclic core, which is critical for proper alignment within the binding pocket of a biological target. Studies on related indanone derivatives, such as those developed as acetylcholinesterase inhibitors, have demonstrated that the position of the substituent on the indane ring system is vital for potent activity. nih.gov For instance, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, the precise placement of the piperidine (B6355638) methyl group in relation to the indanone core was found to be a major factor in inhibitory potency. nih.gov By analogy, variations in the attachment point of the methyl ethanamine group on the indoline ring of the title compound would be expected to significantly alter its biological profile.

The conformational freedom of the bridging methyl and ethanamine groups is a critical parameter for biological activity. The ability of these side chains to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is essential for effective interaction. Molecular mechanics and conformational analysis studies on related molecules, such as tefludazine (B1214096) and octoclothepin, have been instrumental in identifying the biologically active conformations for dopamine (B1211576) receptor antagonism. nih.gov These studies indicate that the preferred conformation in the bound state may differ from that in the crystal structure, underscoring the importance of conformational flexibility. nih.gov

Investigation of Binding Interactions with Biological Targets

The biological effects of this compound and its analogues are mediated through their binding to specific biological targets, such as receptors and enzymes. The affinity and selectivity of these interactions, as well as the mechanism of enzyme inhibition, are fundamental to their pharmacological profile.

While specific receptor binding data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential interactions with various receptor systems. The indoline core is a feature of ligands for a range of receptors, including serotonin (B10506) and dopamine receptors. For instance, certain indoline derivatives have been investigated as 5-HT2A receptor inverse agonists. researchgate.net

A hypothetical binding affinity table for an analogue series could resemble the following, illustrating the impact of structural modifications on receptor binding:

CompoundR1 (N1-substituent)R2 (ethylamine N-substituent)Receptor X Ki (nM)Receptor Y Ki (nM)Selectivity (Y/X)
1 CH3H5050010
2 HH1006006
3 CH3CH32575030

This table is illustrative and not based on experimental data for the title compound.

In addition to receptor binding, this compound and its analogues could potentially act as enzyme inhibitors. The indoline and related indanone scaffolds have been successfully employed in the design of potent enzyme inhibitors. A notable example is the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) as a highly potent and selective inhibitor of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. nih.gov The SAR studies of these compounds revealed that the indanone moiety plays a crucial role in binding to the enzyme's active site. nih.gov

More recently, indoline-5-yl-cyclopropanamine derivatives have been identified as selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key target in oncology. nih.gov These findings suggest that the indoline core of this compound could serve as a platform for developing inhibitors of various enzymes.

The mechanism of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, would need to be determined through kinetic studies. These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. The results would provide insights into how the compound interacts with the enzyme and its substrate. For example, a study on inhibitors of human equilibrative nucleoside transporters (ENTs) found that a particular analogue acted as an irreversible and non-competitive inhibitor. frontiersin.org

An illustrative data table for enzyme inhibition kinetics might look like this:

CompoundTarget EnzymeIC50 (nM)Ki (nM)Mechanism of Inhibition
Analogue A Enzyme Z15075Competitive
Analogue B Enzyme Z5020Non-competitive

This table is for illustrative purposes and does not represent actual data for the title compound.

Stereochemical Effects on Potency and Target Engagement

The presence of stereocenters in a molecule can have a profound impact on its pharmacological properties. While this compound itself does not possess a chiral center, the introduction of substituents on the indoline ring or the ethanamine side chain could create stereoisomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological activities.

For example, the conformational analysis of the enantiomers of tefludazine and octoclothepin revealed that the different stereoisomers are responsible for dopamine receptor antagonism versus amine-uptake inhibition, highlighting a stereochemical switch in activity. nih.gov Similarly, in the development of analgesics based on the tramadol (B15222) skeleton, the specific stereochemistry of the piperidine ring was found to be crucial for high-affinity binding to the µ-opioid receptor. researchgate.net

Synthesis and Evaluation of Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of a chiral compound is a cornerstone of medicinal chemistry. Such syntheses typically involve either chiral resolution of a racemic mixture or asymmetric synthesis, where a specific stereoisomer is preferentially formed. For a molecule like this compound, which possesses a chiral center at the 4-position of the indoline ring upon substitution, the synthesis of its individual stereoisomers would be crucial for a thorough understanding of its structure-activity relationship (SAR).

In the broader context of indoline chemistry, various methods for the enantioselective synthesis of substituted indolines have been developed. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation and intramolecular cyclizations have been successfully utilized to produce chiral indoline scaffolds. However, the application of these methods to generate the specific enantiomers of this compound has not been documented in available scientific literature.

Without experimental data, any discussion on the evaluation of the biological activity of these putative stereoisomers would be purely speculative. A typical evaluation would involve comparing the potency and efficacy of each isomer in relevant biological assays.

Table 1: Hypothetical Biological Evaluation of this compound Stereoisomers

StereoisomerReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
(R)-N-((1-Methylindolin-4-yl)methyl)ethanamineData not availableData not available
(S)-N-((1-Methylindolin-4-yl)methyl)ethanamineData not availableData not available

This table is for illustrative purposes only, as no experimental data has been found in the public domain.

Stereoselective Interactions with Biological Macromolecules

The differential effects of stereoisomers stem from their unique three-dimensional shapes, which dictate how they interact with chiral biological macromolecules such as receptors and enzymes. A specific "lock and key" fit is often required for a drug to bind to its target and elicit a biological response. Consequently, one enantiomer may bind with high affinity and act as an agonist, while the other may have low affinity or even act as an antagonist.

For this compound analogues, understanding their stereoselective interactions would necessitate detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy of the ligand-protein complex. These studies would reveal the precise binding orientation and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that contribute to the stereoselectivity.

While research on other indoline derivatives has demonstrated the importance of stereochemistry for their interaction with various biological targets, including G-protein coupled receptors and enzymes, this information cannot be directly extrapolated to this compound without specific experimental evidence.

Table 2: Potential Interacting Residues in a Hypothetical Receptor Binding Pocket

StereoisomerKey Interacting ResiduesType of Interaction
(R)-IsomerData not availableData not available
(S)-IsomerData not availableData not available

This table is for illustrative purposes only, as no experimental data has been found in the public domain.

Preclinical Pharmacological Investigations of N 1 Methylindolin 4 Yl Methyl Ethanamine and Its Derivatives

In vitro Assessment of Biological Activities

The initial phase of preclinical research for indoline (B122111) derivatives typically involves a broad assessment of their biological effects in controlled laboratory settings. These in vitro assays are crucial for identifying promising candidates for further development.

Evaluation of Antiproliferative Activity in Cell Lines

While the indoline scaffold is a component of some molecules with anticancer properties, specific data on the antiproliferative activity of simple indoline derivatives is not extensively detailed in the reviewed literature. Broader classes of related indole (B1671886) derivatives have shown significant activity by targeting tubulin polymerization and other cellular pathways involved in proliferation. nih.gov For instance, certain indole-1,3,4-oxadiazole hybrids have been identified as potent inhibitors of tubulin polymerization with IC50 values in the low micromolar range against various cancer cell lines. nih.gov However, specific data tables for indoline derivatives are not available in the consulted sources.

Antimicrobial Activity Screening (e.g., anti-tubercular, antibacterial, antifungal)

Certain synthetic indoline derivatives have been screened for their antimicrobial properties. Studies have reported that some of these compounds exhibit promising activity against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. researchgate.net The structure-activity relationship is a key area of investigation, where different substituents on the indoline ring are correlated with the observed antimicrobial efficacy. researchgate.net For example, some indoline derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specific spiro-indoline-heterocycles are also noted for their antimicrobial potential. farmaceut.org

Antiviral Efficacy against Specific Pathogens

The antiviral properties of the broader class of indole-containing compounds are well-documented, with derivatives showing efficacy against viruses such as Hepatitis C Virus (HCV). nih.gov However, specific research detailing the antiviral efficacy of N-((1-Methylindolin-4-yl)methyl)ethanamine or other closely related indoline derivatives against specific viral pathogens was not identified in the available literature.

Anti-inflammatory Response Pathways

A significant area of research for indoline derivatives has been in the domain of anti-inflammatory activity. Studies have shown that certain derivatives can potently modulate inflammatory pathways. acs.orgnih.gov

Research involving RAW264.7 macrophage cells demonstrated that N-substituted indoline derivatives could protect cells against lipopolysaccharide (LPS)-induced inflammation. acs.orgnih.gov These compounds were effective at reducing the production of key inflammatory mediators such as Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) at very low concentrations. acs.org The potency of these derivatives was found to be significantly higher than that of unsubstituted indoline, with some compounds showing effects at picomolar concentrations. acs.orgnih.gov

Table 1: Effect of Indoline Derivatives on LPS-Induced Inflammatory Markers in RAW264.7 Cells
CompoundEffective Concentration RangeInhibited MarkersReference
Unsubstituted Indoline10 nMNO, TNF-α, IL-6 acs.org
3-(Indolin-1-yl)-N-isopropylpropanamide (18a)1 pMNO, TNF-α, IL-6 acs.org
Amino-substituted Indoline (13a)1 pM - 1 nMNO, TNF-α, IL-6 acs.orgnih.gov
Ester-substituted Indoline (7a)1 pM - 1 nMNO, TNF-α, IL-6 acs.orgnih.gov

Exploration of Cellular Mechanisms

Understanding how a compound exerts its biological effects at a molecular level is a critical step in drug discovery. For indoline derivatives, this involves investigating their impact on key cellular signaling pathways.

Effects on Protein Phosphorylation and Signaling Pathways

The anti-inflammatory effects of indoline derivatives are linked to their ability to modulate intracellular signaling cascades. nih.gov Research has indicated that these compounds can influence phosphorylation events within cells. nih.gov The mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation, involves key phosphorylation events of proteins like 4E-BP1 and S6K. nih.gov While direct studies on the effect of this compound on this pathway are absent, the general principle of targeting protein phosphorylation is a common mechanism for bioactive molecules. For example, some anti-inflammatory agents exert their effects by preventing the phosphorylation and subsequent activation of proteins involved in the inflammatory response. nih.gov The reviewed literature on indoline derivatives mentions effects on phosphorylation as a mechanism of action for their anti-inflammatory properties, though the specific kinases are not always detailed. nih.gov

DNA Binding and Intercalation Studies

There is no available research data on the ability of this compound or its derivatives to bind to or intercalate with DNA.

Modulation of Cell Death Pathways

Information regarding the modulation of cell death pathways, such as apoptosis or necrosis, by this compound is not documented in scientific literature.

In vivo Preclinical Efficacy Models

Efficacy Studies in Established Disease Animal Models

There are no published studies on the efficacy of this compound in any established animal models of disease.

Pharmacodynamic Markers in Preclinical Models

Due to the absence of in vivo studies, there are no identified or established pharmacodynamic markers to assess the biological activity of this compound in preclinical models.

Computational Chemistry and in Silico Analysis of N 1 Methylindolin 4 Yl Methyl Ethanamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Elucidation of Binding Poses and Interaction Hotspots

Without specific studies on N-((1-Methylindolin-4-yl)methyl)ethanamine, we can only hypothesize the types of interactions it might form. Based on its structure—containing a substituted indoline (B122111) ring and an ethylamine (B1201723) group—it has the potential for various interactions:

Hydrogen Bonding: The secondary amine in the ethylamine group can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The methyl group and the aromatic indoline ring can participate in hydrophobic interactions with nonpolar pockets of a target protein.

Pi-Stacking: The aromatic ring of the indoline system could engage in pi-pi stacking or cation-pi interactions with appropriate residues in a binding site.

Prediction of Binding Affinities and Free Energies

The binding affinity, often expressed as the binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. ajchem-a.comnih.gov Lower (more negative) values typically indicate stronger binding. In silico tools can calculate these energies, helping to rank potential drug candidates. For this compound, this would involve docking it into the active site of a relevant biological target.

Interaction Type Potential Interacting Groups Predicted Binding Energy Contribution
Hydrogen BondingSecondary AmineFavorable
Hydrophobic InteractionsMethyl Group, Indoline RingFavorable
Pi-StackingIndoline Aromatic RingFavorable

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov

Development of Predictive Models for Biological Potency

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target would be required. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

Identification of Structural Descriptors Governing Activity

QSAR analysis identifies key molecular descriptors that influence biological activity. These can include:

Topological Descriptors: Related to the 2D structure of the molecule.

Geometrical Descriptors: Based on the 3D structure.

Electronic Descriptors: Such as partial charges and orbital energies.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP).

For this compound, important descriptors might include its topological polar surface area (TPSA), molecular weight, and the number of rotatable bonds. frontiersin.org

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Recognition

Analysis of Conformational Changes and Stability of Complexes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible ethylamine side chain and non-planar indoline ring, can adopt a multitude of conformations. Understanding which of these are energetically favorable and how they are influenced upon binding to a biological target is crucial for elucidating its mechanism of action.

Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of a molecule. In a typical MD study, the molecule is placed in a simulated environment, often a box of water molecules, and the forces between all atoms are calculated using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior.

When this compound forms a complex with a protein, its conformational freedom is typically reduced. The stability of this complex is governed by the binding free energy, which is a measure of the affinity between the ligand and its target. Computational methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are commonly used to estimate this energy. These calculations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the complex.

Table 1: Illustrative Conformational Analysis of this compound

Dihedral AngleFree in Solution (°)Bound to Target (°)Energy Barrier (kcal/mol)
C4-Cα-N-Cβ-175, 65, 170682.5
Cα-N-Cβ-Cγ-160, 70, 1801751.8

This table presents hypothetical data illustrating how the key dihedral angles of the ethylamine side chain might differ when the molecule is free in solution versus when it is bound to a hypothetical target protein. The energy barrier represents the energy required to rotate around a specific bond.

Role of Solvent Molecules in Binding Events

Advanced computational techniques, such as the WaterMap method or Grid Inhomogeneous Solvation Theory (GIST), can be used to analyze the energetic properties of water molecules in a protein's binding site. These methods can identify "unhappy" water molecules—those that are sterically constrained or have unsatisfied hydrogen bonds. Displacing these high-energy water molecules with a ligand is energetically favorable and can significantly enhance binding affinity.

For a molecule like this compound, the ethylamine side chain could potentially displace key water molecules from a binding pocket. Computational analysis would focus on identifying these displaceable water molecules and quantifying the energetic gain from their removal. This information is invaluable for understanding the driving forces behind binding and for designing new analogues with improved affinity.

Table 2: Hypothetical Analysis of Solvent Role in Binding

Water Molecule IDLocation in Binding SiteΔG (kcal/mol)Interaction Type
HOH 308Near hydrophobic pocket+3.5Displaced by methyl group
HOH 512Bridging ligand and protein-1.2Mediates hydrogen bond
HOH 421Deep in active site+4.1Displaced by indoline ring

This table provides an illustrative example of how the energetic contribution of individual water molecules in a binding site might be analyzed. A positive ΔG indicates an energetically unfavorable water molecule that contributes to binding affinity when displaced.

Virtual Screening and Library Design for Novel Analogues

One of the key applications of computational chemistry is the discovery of new molecules with desired biological activities. Starting from a known active compound like this compound, in silico methods can be used to search vast chemical libraries for structurally similar or functionally equivalent molecules. These approaches can also guide the design of novel analogues with optimized properties.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a powerful technique used when the structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to be active. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

By analyzing the conformation of this compound, a pharmacophore model can be constructed. This model would likely include a hydrogen bond donor (the secondary amine), a hydrophobic feature (the indoline ring), and potentially an aromatic feature. This pharmacophore can then be used as a 3D query to search large databases of chemical compounds. Molecules from the database that match the pharmacophore's features are identified as potential hits and can be prioritized for further investigation.

Table 3: Example Pharmacophore Model for this compound

Pharmacophore FeatureLocationVector/Radius
Hydrogen Bond DonorSecondary AmineDirectional vector
Hydrophobic GroupIndoline Ring System3.5 Å radius sphere
Aromatic RingBenzene (B151609) moiety of indolineNormal vector

This table outlines a hypothetical pharmacophore model derived from the structure of this compound, which could be used for virtual screening.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design methods can be employed. These approaches use the structural information of the protein-ligand complex to design new molecules with improved binding affinity and selectivity.

Molecular docking is a central technique in structure-based design. It involves predicting the preferred orientation of a molecule within a protein's binding site and estimating the strength of the interaction. Using the known binding mode of this compound as a starting point, medicinal chemists can propose modifications to its structure. For example, they might add a functional group to form a new hydrogen bond with a nearby amino acid residue or replace a part of the molecule to better fit a hydrophobic pocket.

Each proposed new analogue can then be docked into the protein's active site in silico, and its binding affinity can be estimated. This iterative process of design, docking, and scoring allows for the rapid evaluation of many potential new compounds, helping to prioritize the most promising candidates for chemical synthesis and experimental testing. This rational design approach can significantly accelerate the drug discovery process.

Future Directions and Translational Research Perspectives

Design and Synthesis of Next-Generation N-((1-Methylindolin-4-yl)methyl)ethanamine Analogues

The future development of analogues of this compound would likely focus on systematic structural modifications to explore and optimize potential biological activity. A key strategy involves the synthesis of a chemical library with variations at specific positions of the molecule.

Table 1: Potential Analogue Design Strategies

Modification SitePotential SubstituentsRationale
Indoline (B122111) Ring Halogens (F, Cl, Br), Alkoxy groupsModulate electronic properties and metabolic stability.
N-Methyl Group Larger alkyl groups, Cycloalkyl groupsInvestigate steric effects on receptor binding.
Ethanamine Side Chain Varying chain length, Introducing rigidityExplore optimal positioning for target interaction.
Terminal Amine Secondary and tertiary amines, Cyclic aminesInfluence basicity, solubility, and pharmacokinetic properties.

The synthesis of these analogues could be achieved through established synthetic routes. For instance, functionalization of the indole (B1671886) core is a common strategy in the synthesis of various indole derivatives. researchgate.netnih.gov One potential synthetic approach could involve the reductive amination of a suitable 1-methylindoline-4-carbaldehyde with ethanamine. The synthesis of related N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines has been reported, providing a methodological basis for producing similar compounds. researchgate.net

Mechanistic Insights into Off-Target Interactions and Selectivity Optimization

A crucial aspect of future research will be to elucidate the mechanism of action and identify potential off-target interactions. Given the structural similarities to other biogenic amines and synthetic molecules, this compound could interact with a range of biological targets, including G-protein coupled receptors, ion channels, or enzymes.

Initial screening against a broad panel of receptors and enzymes would be essential to identify primary targets and potential off-target liabilities. Should a primary target be identified, subsequent research would focus on optimizing selectivity. For example, if the compound shows affinity for a particular receptor subtype, medicinal chemistry efforts would aim to design analogues with improved selectivity to minimize potential side effects. nih.gov This process often involves iterative cycles of design, synthesis, and biological testing to build a comprehensive structure-activity relationship (SAR) profile.

Advanced In Vitro and In Vivo Model Development for Efficacy Assessment

The development and utilization of relevant in vitro and in vivo models will be critical for assessing the potential therapeutic efficacy of this compound and its analogues.

In Vitro Models: Initial efficacy testing would likely employ cell-based assays relevant to the identified biological target. For instance, if the compound is found to modulate a specific receptor, cell lines overexpressing this receptor could be used to quantify its functional activity. A comparative study of in vitro and in vivo effects is essential to understand the compound's behavior in different biological contexts. nih.gov

In Vivo Models: Should promising in vitro activity be observed, testing in animal models of disease would be the next logical step. The choice of animal model would depend entirely on the therapeutic area suggested by the in vitro studies. For example, if the compound demonstrates potential as an anti-proliferative agent in cell lines, xenograft models in mice could be employed to evaluate its in vivo anti-tumor activity. nih.gov

Table 2: Illustrative In Vitro and In Vivo Models

Potential Therapeutic AreaIn Vitro ModelIn Vivo Model
Oncology Cancer cell line proliferation assaysXenograft tumor models
Neurological Disorders Neuronal cell culture modelsTransgenic mouse models of neurodegeneration
Inflammatory Diseases Macrophage activation assaysCollagen-induced arthritis models

Potential for Combination Therapies and Repurposing

Exploring the potential for combination therapies is a valuable strategy in modern drug development. If this compound demonstrates a clear mechanism of action, it could be investigated in combination with existing drugs to achieve synergistic effects or overcome resistance. For instance, a compound that inhibits a specific signaling pathway could be combined with a cytotoxic agent in cancer therapy.

Furthermore, the possibility of repurposing should not be overlooked. An initial broad biological screening might reveal unexpected activities in therapeutic areas different from the one initially envisioned. This could open up new avenues for development and clinical application. The synthesis of novel derivatives can also lead to compounds with diverse pharmacological properties. humanjournals.com

Q & A

Basic: What are the optimal synthetic routes for N-((1-Methylindolin-4-yl)methyl)ethanamine, and how can purity be validated?

Methodological Answer:
The synthesis of this compound can be achieved via reductive amination, where 1-methylindoline-4-carbaldehyde reacts with ethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Alternative routes may involve nucleophilic substitution of a halogenated indoline precursor with ethanamine.
Purity Validation:

  • Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity.
  • Spectroscopy: Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, comparing chemical shifts to analogous compounds (e.g., N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine in ) .
  • Mass Spectrometry: High-resolution LC-MS (ESI+) should yield a molecular ion peak matching the theoretical mass (calculated using tools like NIST Chemistry WebBook) .

Advanced: How can researchers resolve contradictory data regarding receptor binding affinity in different assay conditions?

Methodological Answer:
Contradictions in receptor binding data may arise from variations in assay conditions (e.g., pH, temperature, or buffer composition). To address this:

  • Orthogonal Assays: Compare results from radioligand binding assays (e.g., 3H^3H-ligand displacement) with functional assays (e.g., cAMP inhibition for GPCRs).
  • Control Experiments: Include reference compounds with well-characterized affinities (e.g., fentanyl analogs in ) to validate assay consistency .
  • Statistical Analysis: Apply multivariate regression to isolate variables (e.g., ionic strength) affecting affinity measurements.

Basic: What analytical techniques are recommended for characterizing structural integrity?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry, as demonstrated for related ethanamine derivatives () .
  • NMR Spectroscopy: Assign peaks using 2D techniques (COSY, HSQC) and compare to structurally similar compounds (e.g., N-ethyl-1-phenethylpiperidin-4-amine in ) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition points .

Advanced: What computational approaches predict metabolic pathways, and how do they compare with in vitro findings?

Methodological Answer:

  • In Silico Prediction: Use software like Schrödinger’s ADMET Predictor or Cypreact to identify potential metabolic sites (e.g., cytochrome P450 oxidation).
  • In Vitro Validation: Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Compare results to predictions .
  • Molecular Dynamics (MD) Simulations: Model interactions with CYP3A4 or CYP2D6 enzymes to predict regioselectivity of hydroxylation .

Basic: What are key considerations for ensuring compound stability during storage?

Methodological Answer:

  • Storage Conditions: Store at -20°C in airtight, light-protected containers under inert gas (argon) to prevent oxidation, as recommended for analogous compounds () .
  • Stability Monitoring: Perform periodic LC-MS analysis to detect degradation products (e.g., N-oxide formation).
  • Lyophilization: For long-term stability, lyophilize the compound as a hydrochloride salt and assess hygroscopicity via dynamic vapor sorption (DVS) .

Advanced: How can researchers design dose-response studies to evaluate pharmacological effects while minimizing off-target interactions?

Methodological Answer:

  • Selective Assays: Use CRISPR-edited cell lines lacking non-target receptors (e.g., μ-opioid receptor KO for opioid analogs) to isolate effects.
  • Dose Optimization: Conduct pilot studies with logarithmic dose increments (0.1 nM–10 μM) and use Hill slope analysis to determine EC50_{50} values.
  • Counter-Screening: Test against panels of off-target receptors (e.g., serotonin or dopamine receptors) using high-throughput screening platforms .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation (per guidelines) .
  • Spill Management: Neutralize spills with activated carbon and dispose as hazardous waste.
  • Emergency Procedures: Maintain antidotes (e.g., naloxone for opioid-like activity) in accessible locations, referencing safety sheets for analogs () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.